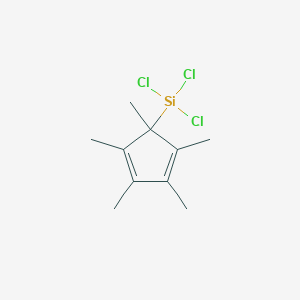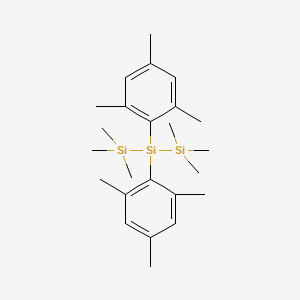
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-, is an organosilicon compound known for its unique structural and chemical properties. This compound is characterized by the presence of silicon atoms bonded to methyl groups and trimethylphenyl groups, making it a versatile reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-, can be synthesized through several methods. One common method involves the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane. The reaction proceeds as follows :
(Me3Si)4Si+MeLi→(Me3Si)3SiLi+Me4Si
(Me3Si)3SiLi+HCl→(Me3Si)3SiH+LiCl
Another method involves the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium, yielding the silane directly :
3Me3SiCl+HSiCl3+6Li→(Me3Si)3SiH+6LiCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-, undergoes various chemical reactions, including:
Reduction Reactions: It acts as a radical reducing agent for xanthates, organic halides, isocyanides, selenides, and acid chlorides.
Hydrosilylation: It is used for the hydrosilylation of alkenes, alkynes, and dialkyl ketones.
Substitution Reactions: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include lithium, hydrochloric acid, and trimethylsilyl chloride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various organosilicon compounds, such as silyl ethers, silanes, and siloxanes.
Wissenschaftliche Forschungsanwendungen
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-, has numerous applications in scientific research:
Chemistry: It is used as a radical reducing agent and in hydrosilylation reactions.
Biology: The compound’s unique properties make it useful in the synthesis of biologically active molecules.
Medicine: It is explored for its potential in drug development and delivery systems.
Industry: It is used in the production of advanced materials, such as silicones and polymers.
Wirkmechanismus
The mechanism of action of Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-, involves the transfer of hydrogen atoms in radical reactions. The weak Si-H bond, with a bond dissociation energy of approximately 84 kcal/mol, facilitates the delivery of hydrogen atoms to various substrates . This property makes it an effective reducing agent in radical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: Another organosilicon compound with a stronger Si-H bond (94 kcal/mol) compared to Trisilane.
Tetrakis(trimethylsilyl)silane: A precursor in the synthesis of Trisilane.
Chlorotris(trimethylsilyl)silane: Used in similar hydrosilylation reactions.
Uniqueness
Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-, is unique due to its weak Si-H bond, which makes it a highly effective radical reducing agent. Its ability to form stable complexes with transition metals and main group elements further enhances its versatility in various chemical reactions .
Eigenschaften
CAS-Nummer |
79184-72-8 |
|---|---|
Molekularformel |
C24H40Si3 |
Molekulargewicht |
412.8 g/mol |
IUPAC-Name |
bis(2,4,6-trimethylphenyl)-bis(trimethylsilyl)silane |
InChI |
InChI=1S/C24H40Si3/c1-17-13-19(3)23(20(4)14-17)27(25(7,8)9,26(10,11)12)24-21(5)15-18(2)16-22(24)6/h13-16H,1-12H3 |
InChI-Schlüssel |
KBNQXYNXXFYPQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)([Si](C)(C)C)[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




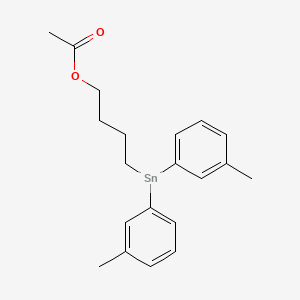
![{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone](/img/structure/B14428232.png)
![N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14428247.png)

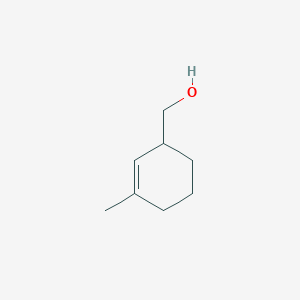

![3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14428275.png)
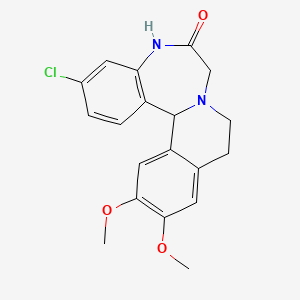
![(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid](/img/structure/B14428287.png)
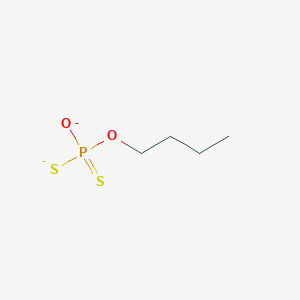
![5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate](/img/structure/B14428297.png)
